N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide, also known as DEC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DEC is a selective antagonist of the nicotinic acetylcholine receptor (nAChR) and has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. In
Mecanismo De Acción
N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide is a selective antagonist of the nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed throughout the central and peripheral nervous systems. By binding to the nAChR, this compound inhibits the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its ability to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This compound has also been shown to have antipsychotic effects in animal models, which may be due to its ability to modulate the release of dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide in lab experiments is its selectivity for the nicotinic acetylcholine receptor (nAChR), which allows for more targeted modulation of neurotransmitter release. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other nAChR antagonists, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide. One area of interest is its potential as a treatment for anxiety and depression in humans. Further studies are needed to determine the optimal dosage and duration of treatment, as well as any potential side effects. Another area of interest is its potential as a tool for studying the role of neurotransmitters such as dopamine, norepinephrine, and acetylcholine in various physiological and behavioral processes. Finally, further studies are needed to explore the potential of this compound as a treatment for schizophrenia and other psychiatric disorders.
Métodos De Síntesis
The synthesis of N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide involves a multi-step process that begins with the reaction of 9-ethylcarbazole with N,N-diethyl-3-chloropiperidine-4-carboxamide. This reaction produces N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-chloropiperidine-4-carboxamide, which is then treated with sodium methoxide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and behavioral processes. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.
Propiedades
IUPAC Name |
N,N-diethyl-1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-4-27(5-2)25(29)20-10-9-15-26(18-20)17-19-13-14-24-22(16-19)21-11-7-8-12-23(21)28(24)6-3/h7-8,11-14,16,20H,4-6,9-10,15,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDGLVDRWSLZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.